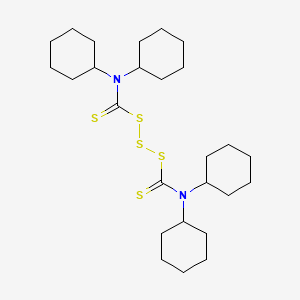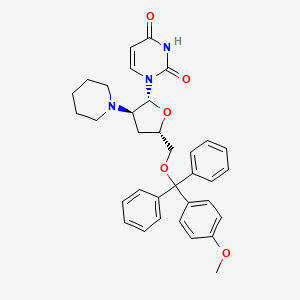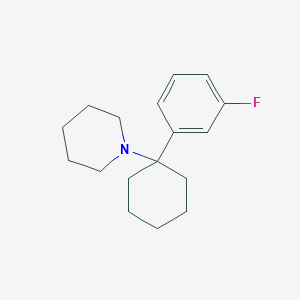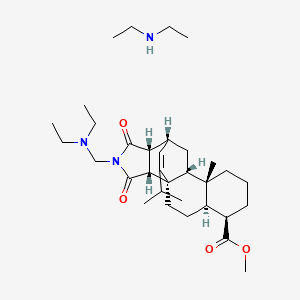
Bis(4-nonylphenyl) phenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-nonylphenyl) phenyl phosphite: is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is particularly valued for its ability to protect polymers from degradation caused by heat and oxidative stress. This compound is a phosphite ester, characterized by the presence of phosphorus bonded to three phenyl groups, two of which are substituted with nonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-nonylphenyl) phenyl phosphite can be synthesized through the reaction of nonylphenol with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
- A base, such as triethylamine , is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is heated to facilitate the formation of the phosphite ester.
Nonylphenol: reacts with in a solvent such as toluene.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-nonylphenyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce nonylphenol and phosphoric acid.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Nonylphenol and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted phosphites can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-nonylphenyl) phenyl phosphite is used as a stabilizer in the production of polymers, preventing degradation during processing and extending the lifespan of the final product.
Biology: In biological research, this compound is studied for its potential effects on cellular processes, particularly its role in protecting cells from oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest for developing new therapeutic agents that can mitigate oxidative damage in biological systems.
Industry: Industrially, this compound is used in the manufacturing of plastics, rubber, and other materials that require stabilization against thermal and oxidative degradation.
Mecanismo De Acción
The primary mechanism by which bis(4-nonylphenyl) phenyl phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to neutralize free radicals, thereby preventing the oxidative degradation of polymers and other materials. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause damage to the polymer chains.
Comparación Con Compuestos Similares
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(p-nonylphenyl) phosphate
Comparison: Bis(4-nonylphenyl) phenyl phosphite is unique in its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to tris(nonylphenyl) phosphite, it has a different balance of hydrophobic and hydrophilic characteristics, affecting its solubility and reactivity. Its antioxidant efficiency may also vary compared to other similar compounds, making it suitable for specific applications where others may not perform as well.
Propiedades
Número CAS |
20227-30-9 |
|---|---|
Fórmula molecular |
C36H51O3P |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
bis(4-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-20-32-24-28-35(29-25-32)38-40(37-34-22-18-15-19-23-34)39-36-30-26-33(27-31-36)21-17-14-12-10-8-6-4-2/h15,18-19,22-31H,3-14,16-17,20-21H2,1-2H3 |
Clave InChI |
ZGLHIOTXRPICRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


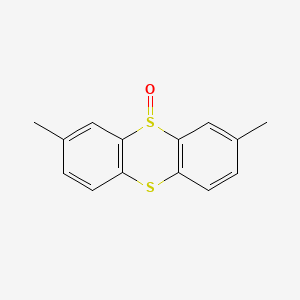
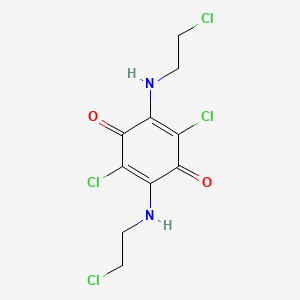


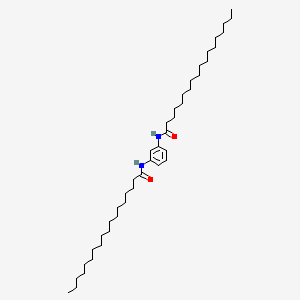
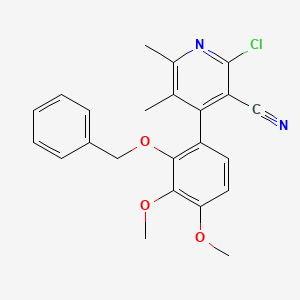

![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)

